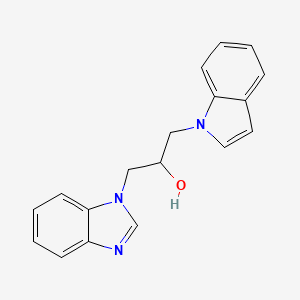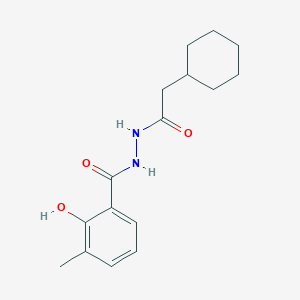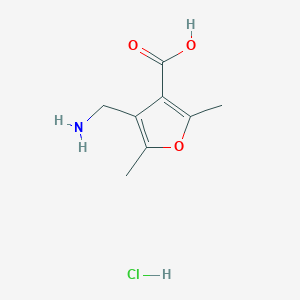![molecular formula C25H27ClN2O4S B12478165 4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide](/img/structure/B12478165.png)
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(5-クロロ-2-メチルフェニル)(フェニルスルホニル)アミノ]メチル}-N-(1-メトキシプロパン-2-イル)ベンズアミドは、ユニークな化学構造と様々な科学分野における潜在的な応用で知られる複雑な有機化合物です。この化合物は、クロロ置換フェニル環、フェニルスルホニル基、およびメトキシプロパン-2-イル置換基を含む複数の官能基を持つベンズアミドコアを特徴としています。
準備方法
合成経路と反応条件
4-{[(5-クロロ-2-メチルフェニル)(フェニルスルホニル)アミノ]メチル}-N-(1-メトキシプロパン-2-イル)ベンズアミドの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチには、次の手順が含まれます。
スルホニルアミン中間体の形成: これは、5-クロロ-2-メチルフェニルアミンを塩基性条件下でフェニルスルホニルクロリドと反応させてスルホニルアミン中間体を形成することを伴います。
ベンゾイルクロリドとのカップリング: 次に、中間体を塩基の存在下でベンゾイルクロリドと反応させてベンズアミド誘導体を形成します。
メトキシプロパン-2-イル基の導入: 最後に、メトキシプロパン-2-イル基は求核置換反応によって導入されます。
工業生産方法
この化合物の工業生産は、同様の合成経路を伴う場合がありますが、大規模生産用に最適化されています。これには、連続フロー反応器、自動合成、および高純度と収率を保証するための厳格な品質管理対策の使用が含まれます。
化学反応の分析
反応の種類
4-{[(5-クロロ-2-メチルフェニル)(フェニルスルホニル)アミノ]メチル}-N-(1-メトキシプロパン-2-イル)ベンズアミドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、強力な酸化剤を使用して酸化し、スルホキシドまたはスルホンを生成することができます。
還元: 還元反応は、スルホニル基をスルフィドまたはチオールに変換することができます。
置換: クロロ基は、アミンやアルコキシドなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(mCPBA)などの試薬を酸性条件下で使用します。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの試薬を無水条件下で使用します。
置換: 塩基の存在下で、ナトリウムメトキシドや第一級アミンなどの求核剤を使用します。
主な生成物
酸化: スルホキシドまたはスルホンの生成。
還元: スルフィドまたはチオールの生成。
置換: 様々な官能基を持つ置換ベンズアミドの生成。
科学的研究の応用
4-{[(5-クロロ-2-メチルフェニル)(フェニルスルホニル)アミノ]メチル}-N-(1-メトキシプロパン-2-イル)ベンズアミドは、科学研究でいくつかの応用があります。
化学: 有機合成におけるビルディングブロックとして、および様々な化学反応における試薬として使用されます。
生物学: 抗菌性や抗炎症性など、潜在的な生物学的活性を研究されています。
医学: 新規医薬品の開発における潜在的な治療用途が調査されています。
産業: 特殊化学品や材料の製造に使用されます。
作用機序
4-{[(5-クロロ-2-メチルフェニル)(フェニルスルホニル)アミノ]メチル}-N-(1-メトキシプロパン-2-イル)ベンズアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、次のように作用する可能性があります。
酵素の阻害: 生物学的プロセスに関与する特定の酵素に結合してその活性を阻害します。
受容体の調節: 細胞受容体と相互作用してシグナル伝達経路を変更します。
遺伝子発現への影響: 炎症、細胞増殖、またはアポトーシスに関連する遺伝子の発現に影響を与えます。
類似化合物との比較
類似化合物
- 4-{[(5-クロロ-2-メチルフェニル)(フェニルスルホニル)アミノ]メチル}安息香酸
- N-(2-メトキシフェニル)-4-{[(5-クロロ-2-メチルフェニル)(フェニルスルホニル)アミノ]メチル}ベンズアミド
独自性
4-{[(5-クロロ-2-メチルフェニル)(フェニルスルホニル)アミノ]メチル}-N-(1-メトキシプロパン-2-イル)ベンズアミドは、独特の化学反応性と生物学的活性を付与する官能基の特定の組み合わせにより、ユニークです。特に、そのメトキシプロパン-2-イル置換基は、類似の化合物と比較して、その溶解性とバイオアベイラビリティを向上させる可能性があります。
特性
分子式 |
C25H27ClN2O4S |
|---|---|
分子量 |
487.0 g/mol |
IUPAC名 |
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(1-methoxypropan-2-yl)benzamide |
InChI |
InChI=1S/C25H27ClN2O4S/c1-18-9-14-22(26)15-24(18)28(33(30,31)23-7-5-4-6-8-23)16-20-10-12-21(13-11-20)25(29)27-19(2)17-32-3/h4-15,19H,16-17H2,1-3H3,(H,27,29) |
InChIキー |
KNFHIWNMRVXVNG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)NC(C)COC)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(thiophen-3-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12478094.png)

![4-[(Tricyclo[3.3.1.1~3,7~]dec-2-ylamino)methyl]benzoic acid](/img/structure/B12478101.png)
![1,3-dimethyl-5-{[6-(piperidin-1-yl)pyrimidin-4-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478107.png)
![N-{1-methyl-2-[2-(2-oxopyridin-1(2H)-yl)ethyl]-1H-benzimidazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B12478114.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12478119.png)

![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B12478132.png)
![2-fluoro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478141.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B12478144.png)

![2-[N-(2-chlorophenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12478182.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12478185.png)
![2-oxo-2-phenylethyl 2-{4-[(octyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12478190.png)
